molecular formula C21H21NO3S B2883565 2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 694474-39-0

2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2883565
CAS No.: 694474-39-0
M. Wt: 367.46
InChI Key: GLATVDHCFXSSFA-UHFFFAOYSA-N
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Description

2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring a sulfonyl group linked to a 4-ethoxynaphthalene substituent. The ethoxynaphthalene moiety introduces significant lipophilicity and steric bulk, which may influence its pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability .

Properties

IUPAC Name

2-(4-ethoxynaphthalen-1-yl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-2-25-20-11-12-21(19-10-6-5-9-18(19)20)26(23,24)22-14-13-16-7-3-4-8-17(16)15-22/h3-12H,2,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLATVDHCFXSSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of 4-ethoxynaphthalene, which is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated product is then reacted with tetrahydroisoquinoline under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Sulfonyl Substituents

2-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 313981-60-1)
  • Structure : Features a fluorophenyl group instead of ethoxynaphthalene.
  • Molecular Formula: C₁₅H₁₄FNO₂S (MW: 291.34 g/mol).
  • Electron-withdrawing fluorine may enhance metabolic stability compared to the electron-donating ethoxy group .
6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
  • Structure: Direct methylsulfonyl substitution on the tetrahydroisoquinoline core.
  • Molecular Weight : 211.28 g/mol.
  • Lower molecular weight may enhance solubility but reduce target specificity .
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl Chloride
  • Structure : Combines trifluoroacetyl and sulfonyl chloride groups.
  • Key Differences :
    • The trifluoroacetyl group introduces strong electron-withdrawing effects, enhancing electrophilicity and reactivity in synthesis.
    • Sulfonyl chloride functionality enables further derivatization, unlike the stable sulfonamide in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Predicted) LogP (Estimated)
Target Compound ~380 Low (lipophilic) 3.5–4.0
2-((4-Fluorophenyl)sulfonyl)-analog 291.34 Moderate 2.8–3.2
6-(Methylsulfonyl)-analog 211.28 High 1.5–2.0

Notes:

  • The ethoxynaphthalene group in the target compound increases molecular weight and logP, favoring membrane permeability but risking poor aqueous solubility .
  • Fluorophenyl and methylsulfonyl analogs exhibit better solubility due to smaller substituents and polar groups .

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